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Background and Rationale

Centanafadine (CTN) is a potential first-in-class norepinephrine, dopamine, and serotonin reuptake

inhibitor (NDSRI) in development for treating ADHD [1]. While prior 6-week phase 3 trials demonstrated

its short-term efficacy and safety, this 52-week study was designed to fulfill the critical need for

understanding its long-term safety, tolerability, and exploratory efficacy in adults with ADHD [1] [3].

Study Methodology

2.1. Study Design This was a phase 3, 52-week, open-label, multicenter trial conducted across 98 sites in

the United States from February 2019 to September 2021 [1]. The trial included a screening period (for de

novo participants only), a 52-week open-label treatment period, and a 10-day safety follow-up period [1].
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2.2. Participant Criteria The study enrolled 662 adults aged 18-55 years meeting DSM-5 criteria for ADHD

[1] [2].

Inclusion: Participants were either "rollover" subjects who had completed previous double-blind
phase 3 trials or "de novo" subjects. All participants had to potentially benefit from CTN, in the

investigator's opinion [1] [2].
Exclusion: Key exclusion criteria included uncontrolled comorbid psychiatric disorders, a history of

no benefit from two or more ADHD therapies of different classes, use of prohibited medications, and a
positive screen for alcohol, cocaine, or other illicit drugs [1] [2].

2.3. Dosing and Administration All participants received CTN SR twice daily [1]. The dose was initiated at

200 mg total daily dose (TDD) for the first 7 days and then up-titrated to the target dose of 400 mg TDD

from day 8 onwards, which was maintained through week 52. A temporary dose reduction to 200 mg TDD

was permitted for tolerability issues [1].

2.4. Safety and Efficacy Assessments The table below summarizes the key assessments used in the study.

Table 1: Safety and Efficacy Assessments in Trial NCT03605849

Assessment
Category

Specific Measures Primary Purpose

Primary Safety Treatment-Emergent Adverse Events
(TEAEs) [1]

Incidence, nature, and severity of
adverse events

Clinical Laboratory Tests (e.g., blood
chemistry) [1]

Monitor for biochemical
abnormalities

Vital Signs (e.g., blood pressure, heart
rate) [1]

Monitor for cardiovascular effects

Electrocardiogram (ECG) [1] Assess cardiac electrical activity

Secondary Safety Study Medication Withdrawal

Questionnaire (SMWQ) [1]

Assess withdrawal symptoms

Columbia-Suicide Severity Rating Scale

(C-SSRS) [1]

Monitor for suicidal ideation and

behavior
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Assessment
Category

Specific Measures Primary Purpose

Exploratory
Efficacy

Adult Investigator Symptom Rating Scale

(AISRS) [1]

Measure change in core ADHD

symptoms

Clinical Global Impression of Severity

(CGI-S) [1]

Assess overall illness severity

ADHD Impact Module-Adult (AIM-A) [4] Evaluate functional impact of ADHD

Experimental Workflow

The following diagram illustrates the participant flow and key procedures in the study.
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Discontinued
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Included in analysis
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Key Findings and Results
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4.1. Safety and Tolerability Results The study provided comprehensive safety data over one year of

treatment [1] [4].

Treatment-Emergent Adverse Events (TEAEs): 61.4% of participants reported at least one TEAE.
The majority were mild or moderate in severity.

Common TEAEs: The most frequently reported adverse events were insomnia (8.0%), nausea
(7.7%), diarrhea (7.0%), and headache (7.0%).

Discontinuations and Serious AEs: 12.3% of participants discontinued due to TEAEs. Serious AEs
occurred in 1.8% of participants, but none were considered related to CTN SR by the investigators.

Other Safety Measures: Scores on the Study Medication Withdrawal Questionnaire (SMWQ) were
low throughout the trial. Suicidal ideation or behavior was reported in 2.0% of participants per the C-

SSRS. No concerning trends were identified in laboratory values, vital signs, or ECGs.

4.2. Exploratory Efficacy Results The study also collected data on the long-term effectiveness of

centanafadine [1] [4].

AISRS Scores: The mean AISRS total score improved by 57% from baseline to week 52.
CGI-S Scores: The mean Clinical Global Impression of Severity score improved by 1.5 points from

baseline.

Table 2: Summary of Key Efficacy Outcomes at Week 52

Efficacy Measure Baseline Mean (SD) Change at Week 52 (SD)

AISRS Total Score 34.4 (10.3) -20.4 (11.9)

AISRS Inattentive Score 19.2 (5.6) -11.2 (6.6)

AISRS Hyperactive-Impulsive Score 15.2 (6.0) -9.2 (6.2)

CGI-S Score 4.2 (0.9) -1.5 (1.1)

AIM-A Score 6.5 (1.8) +1.23 (2.0)

Conclusion

This 52-week open-label study (NCT03605849) demonstrated that centanafadine SR at a 400 mg total daily

dose was safe and well-tolerated for the long-term treatment of adults with ADHD [1]. The most common
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adverse events were mild to moderate and consistent with the drug's pharmacologic profile. Furthermore, the

exploratory efficacy data showed sustained and meaningful improvement in ADHD symptom severity

and overall clinical condition throughout the one-year treatment period [1] [4]. These results support

centanafadine as a viable potential treatment option for the management of ADHD in adults.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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